molecular formula C10H9BrN2 B6157468 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile CAS No. 1257431-99-4

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile

Cat. No.: B6157468
CAS No.: 1257431-99-4
M. Wt: 237.1
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Description

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9BrN2. It is characterized by a cyclobutane ring attached to a pyridine ring, which is substituted with a bromine atom at the 5-position and a cyano group at the 1-position.

Preparation Methods

The synthesis of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and cyclobutanone.

    Cyclization Reaction: The cyclobutanone undergoes a cyclization reaction with 5-bromopyridine in the presence of a base, such as sodium hydride, to form the cyclobutane ring.

    Nitrile Formation: The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the cyano group at the 1-position of the cyclobutane ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromine atom and cyano group on the compound allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-3-yl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(5-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1257431-99-4

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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